molecular formula C15H22N2O3S B6699180 N-(1-cyclopropylethyl)-1-(4-methoxyphenyl)sulfonylazetidin-3-amine

N-(1-cyclopropylethyl)-1-(4-methoxyphenyl)sulfonylazetidin-3-amine

Cat. No.: B6699180
M. Wt: 310.4 g/mol
InChI Key: IRDMDJNEZPCHEV-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-1-(4-methoxyphenyl)sulfonylazetidin-3-amine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Properties

IUPAC Name

N-(1-cyclopropylethyl)-1-(4-methoxyphenyl)sulfonylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-11(12-3-4-12)16-13-9-17(10-13)21(18,19)15-7-5-14(20-2)6-8-15/h5-8,11-13,16H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDMDJNEZPCHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-1-(4-methoxyphenyl)sulfonylazetidin-3-amine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Cyclopropylethyl Group: The cyclopropylethyl group can be attached through alkylation reactions using cyclopropyl ethyl halides.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-1-(4-methoxyphenyl)sulfonylazetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, electrophiles, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving azetidine-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-1-(4-methoxyphenyl)sulfonylazetidin-3-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxylic acid: Another azetidine derivative with potential biological activity.

    1-(4-Methoxyphenyl)sulfonylazetidine: A structurally similar compound with a different substituent.

    Cyclopropylamine derivatives: Compounds containing the cyclopropylamine moiety with various biological activities.

Uniqueness

N-(1-cyclopropylethyl)-1-(4-methoxyphenyl)sulfonylazetidin-3-amine is unique due to the combination of its azetidine ring, sulfonyl group, cyclopropylethyl group, and methoxy group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

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